molecular formula C14H18F6N2O5 B14791538 1-(Azetidin-3-yl)piperidin-4-ol; bis(trifluoroprop-2-enoic acid)

1-(Azetidin-3-yl)piperidin-4-ol; bis(trifluoroprop-2-enoic acid)

Cat. No.: B14791538
M. Wt: 408.29 g/mol
InChI Key: VENMAGPREWPIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate is a chemical compound with the molecular formula C12H18F6N2O5 and a molecular weight of 384.28 g/mol . It is known for its unique structure, which includes both azetidine and piperidine rings, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate typically involves the reaction of azetidine and piperidine derivatives under specific conditions. One common method includes the reaction of 1-(Azetidin-3-yl)piperidin-4-ol with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate is unique due to its combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H18F6N2O5

Molecular Weight

408.29 g/mol

IUPAC Name

1-(azetidin-3-yl)piperidin-4-ol;2,3,3-trifluoroprop-2-enoic acid

InChI

InChI=1S/C8H16N2O.2C3HF3O2/c11-8-1-3-10(4-2-8)7-5-9-6-7;2*4-1(2(5)6)3(7)8/h7-9,11H,1-6H2;2*(H,7,8)

InChI Key

VENMAGPREWPIJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2CNC2.C(=C(F)F)(C(=O)O)F.C(=C(F)F)(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.